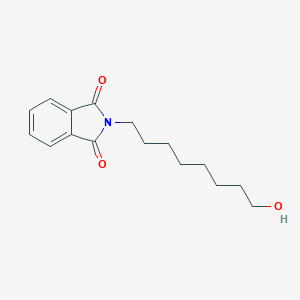

N-(8-羟基辛基)邻苯二甲酰亚胺

描述

N-(8-Hydroxyoctyl)phthalimide (NHO) is an organic compound belonging to the family of phthalimides. It is a white crystalline solid with a molecular weight of 213.27 g/mol and melting point of 160-163°C. NHO is a versatile compound that is used in a variety of synthetic reactions and has been studied extensively for its potential applications in the fields of medicinal chemistry, organic synthesis, and biochemistry.

科学研究应用

化学反应:它用于与胺和氨基酸的碱催化洛森重排,以及异构化然后贝克曼重排以产生 4-芳基-1H-2,3-二氮杂磷杂环 (Fahmy et al., 1977)。此外,它可以发生氨解、氨解、热解和肼解 (Fahmy, Aly, & Orabi, 1978).

胺和肽化学:该化合物在胺和肽化学、肽酶活性研究以及作为硫醇探针中得到应用 (Parrick & Ragunathan, 1993).

农药合成:它可用于通过聚合物负载反应合成农药,提供温和的反应条件和简便的后处理 (Pawar et al., 2002).

癌症研究:由于其高放射性标记产率、稳定性和肿瘤摄取,它具有作为癌症成像和/或治疗剂的潜力 (Motaleb et al., 2015).

粒子稳定:它可用于空间稳定带负电荷的粒子,如粘土 (Mongondry et al., 2003).

组蛋白脱乙酰酶抑制剂:它是组蛋白脱乙酰酶抑制剂设计中的结构成分 (Shinji et al., 2005).

有机合成:N-(三氟甲硫基)邻苯二甲酰亚胺是一种相关化合物,用于有机合成、药物和农化研究 (Pluta, Nikolaienko, & Rueping, 2014).

磷酸化化合物反应:它与磷酸化化合物反应,生成二乙基膦基取代的多杂环或乙烯基 (Guervenou et al., 2000).

纤维素纤维氧化:NHPI (N-羟基邻苯二甲酰亚胺)促进了纤维素纤维在没有溴化钠的情况下进行氧化,解决了环境和腐蚀问题 (Coseri & Biliuță, 2012).

作用机制

Target of Action

It’s known that phthalimide derivatives, including n-(8-hydroxyoctyl)phthalimide, often play a significant role in cancer treatment . They exhibit antineoplastic activities against cancer cells .

Mode of Action

N-(8-Hydroxyoctyl)phthalimide and its derivatives often involve radical pathways in their mechanism of action. For instance, in the Cu-facilitated C-O bond formation, the phthalimide N-oxyl (PINO) radical serves a dual role as a catalytic hydrogen abstractor from hydrocarbons and as a stoichiometric reagent to couple with the resultant alkyl radicals.

Biochemical Pathways

Phthalates, including N-(8-Hydroxyoctyl)phthalimide, are known to be degraded by a wide variety of microorganisms under aerobic, anaerobic, and facultative conditions . For instance, Di-n-butyl phthalate (DBP) is hydrolyzed to produce diethyl phthalate (DEP) through β‐oxidation, which is subsequently metabolized to phthalic acid .

Pharmacokinetics

The chemical core of phthalimides shows that these structures are hydrophobic, which increases their potential to cross biological membranes in vivo .

Result of Action

The synthesized FT-12 compound, a phthalimido-thiazolidine derivative, exhibited antiproliferative activity against Panc-1, Sk-mel-28, and PC-3 cells . FT-12 reduced the ability to form new clones, also caused irreversibility in the cell cycle, inducing arrest in the S phase . Besides, the compound (FT-12) induced necrosis and apoptosis .

Action Environment

The physical and chemical attributes of phthalates have a significant impact on their environmental fate, transport, and degradation in different natural settings .

安全和危害

未来方向

属性

IUPAC Name |

2-(8-hydroxyoctyl)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO3/c18-12-8-4-2-1-3-7-11-17-15(19)13-9-5-6-10-14(13)16(17)20/h5-6,9-10,18H,1-4,7-8,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBDXDFOXVNNMNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80619417 | |

| Record name | 2-(8-Hydroxyoctyl)-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80619417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105264-63-9 | |

| Record name | 2-(8-Hydroxyoctyl)-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80619417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

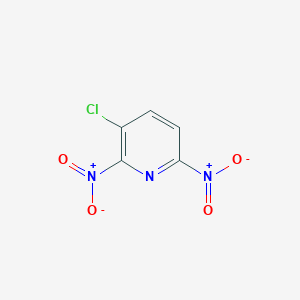

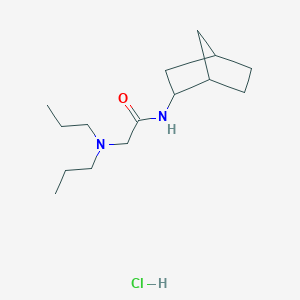

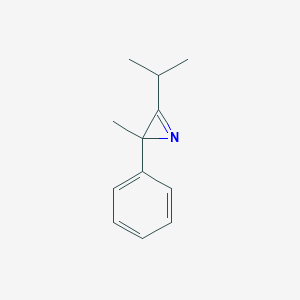

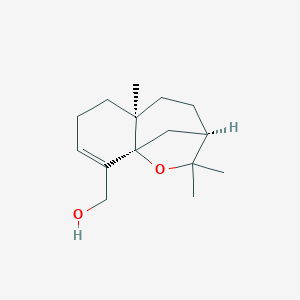

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。